4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE

Description

Chemical Nomenclature and Structural Classification

This compound belongs to the aminopyridine class of organic compounds, specifically categorized as a 2-aminopyridine derivative with a propyl substituent at the 4-position of the pyridine ring. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the systematic name is 4-propylpyridin-2-amine hydrochloride. Alternative nomenclature includes 2-amino-4-propylpyridine hydrochloride and 4-propyl-2-pyridinamine hydrochloride, reflecting different naming conventions within chemical literature.

The molecular structure consists of a pyridine ring system with an amino group positioned at the 2-carbon and a straight-chain propyl group attached to the 4-carbon. The hydrochloride salt formation occurs through protonation of the amino group, creating a stable ionic compound. The molecular formula of the hydrochloride salt is C8H13ClN2, with a molecular weight of 172.65 grams per mole. The corresponding free base has the molecular formula C8H12N2 and a molecular weight of 136.19 grams per mole.

The structural classification places this compound within the broader category of substituted pyridines, which represent one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry. The presence of both the amino functionality and the alkyl substituent creates unique electronic and steric properties that influence the compound's chemical behavior and potential biological activity.

Historical Context and Research Significance

The development of this compound emerges from the extensive research into aminopyridine derivatives that began in the early 20th century. The foundational work on aminopyridines can be traced to the systematic investigation of pyridine chemistry and the recognition of these compounds' potential in pharmaceutical applications. The specific synthesis of 4-propyl-pyridin-2-ylamine was documented through advanced synthetic methodologies involving sodium amide-mediated reactions.

Research significance of this compound lies in its structural relationship to other bioactive aminopyridines. The aminopyridine scaffold has proven instrumental in the development of various therapeutic agents, including sulfapyridine and other antimicrobial compounds. The 2-aminopyridine framework specifically has been recognized for its ability to form crucial hydrogen bonding interactions in biological systems, making it a valuable pharmacophore in drug design.

The synthetic methodology for preparing 4-propyl-pyridin-2-ylamine involves sophisticated organic transformations. The documented preparation utilizes 4-propylpyridine as a starting material, which undergoes treatment with sodium amide in toluene at elevated temperatures to introduce the amino functionality at the 2-position. This reaction represents a variant of the Chichibabin reaction, a classical method for introducing amino groups into pyridine rings.

| Synthetic Parameter | Specification | Reference |

|---|---|---|

| Starting Material | 4-propylpyridine | |

| Reagent | Sodium amide | |

| Solvent | Toluene | |

| Temperature | 140°C | |

| Reaction Time | 48 hours | |

| Reported Yield | 51% |

The research significance extends beyond synthetic methodology to include the compound's role in understanding structure-activity relationships within the aminopyridine family. Studies have demonstrated that the position and nature of substituents on the pyridine ring significantly influence biological activity, making systematic investigations of compounds like this compound essential for advancing medicinal chemistry knowledge.

Relevance in Organic Chemistry and Medicinal Applications

The relevance of this compound in organic chemistry stems from its representation of key synthetic challenges and opportunities within heterocyclic chemistry. The compound serves as a valuable model system for studying the effects of alkyl substitution on aminopyridine properties, including electronic distribution, basicity, and reactivity patterns. The physical properties of the compound, including its boiling point of 257.4°C at 760 millimeters of mercury and flash point of 133.2°C, provide important data for understanding the influence of the propyl substituent on molecular behavior.

The compound's refractive index of 1.549 and density of 1.014 grams per cubic centimeter offer insights into its optical and physical characteristics. These properties are particularly relevant for analytical chemistry applications and for understanding the compound's behavior in various solvent systems. The vapor pressure of 0.0146 millimeters of mercury at 25°C indicates relatively low volatility, which is advantageous for handling and storage considerations.

In medicinal chemistry contexts, this compound represents an important structural motif for drug discovery efforts. The 2-aminopyridine scaffold has been extensively utilized in the development of neurological therapeutics, as demonstrated by compounds like 4-aminopyridine, which has found clinical application in multiple sclerosis treatment. The structural similarity suggests potential for investigating related therapeutic applications.

Research into aminopyridine derivatives has revealed their capacity to interact with various biological targets, including ion channels and enzyme systems. The specific structural features of this compound, including the propyl substituent's hydrophobic character and the amino group's hydrogen bonding capability, create a unique pharmacophoric profile that may offer distinct biological activities.

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 257.4 | °C at 760 mmHg | |

| Flash Point | 133.2 | °C | |

| Refractive Index | 1.549 | - | |

| Density | 1.014 | g/cm³ | |

| Vapor Pressure | 0.0146 | mmHg at 25°C |

The compound's utility extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of the amino group provides nucleophilic reactivity for further functionalization, while the propyl substituent offers opportunities for additional chemical modifications. This versatility makes this compound a valuable compound for exploring diverse chemical transformations and structure-activity relationship studies.

Contemporary research in aminopyridine chemistry has focused on developing more potent and selective compounds for specific therapeutic targets. The systematic investigation of compounds like this compound contributes to this effort by providing fundamental data on how structural modifications influence molecular properties and biological activity. This knowledge base is essential for rational drug design approaches and for understanding the molecular basis of aminopyridine pharmacology.

Structure

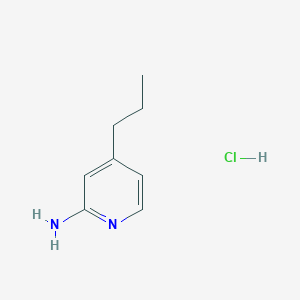

2D Structure

Properties

IUPAC Name |

4-propylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-3-7-4-5-10-8(9)6-7;/h4-6H,2-3H2,1H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSKRPDOVCWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-45-1 | |

| Record name | 2-Pyridinamine, 4-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of a propyl group at the 4-position of a pyridine ring.

- Functionalization at the 2-position with an amine group.

- Conversion to the hydrochloride salt to improve stability and crystallinity.

The synthetic routes generally start from readily available pyridine derivatives, such as 4-chloropyridin-2-amine or 4-cyanopyridine, followed by alkylation, reduction, or amination steps.

Method 1: Reduction of 4-Pyridine Ethyl Propionate Intermediate

This method involves a two-step process:

Synthesis of 4-Pyridine Ethyl Propionate:

- Starting from 4-pyridineformyl acetic acid or its ester, catalytic hydrogenation is performed using 10% Pd/C catalyst in dehydrated alcohol under hydrogen pressure (2.0 MPa) at 60°C for 20 hours.

- The product, 4-pyridine ethyl propionate, is obtained with an 83% molar yield and 96.5% GC purity.

Reduction to 4-Pyridine Propyl Alcohol:

- The ethyl propionate is then reduced using potassium borohydride (KBH4) in dehydrated alcohol with calcium chloride powder as a catalyst at 20–30°C for 4–5 hours.

- After reaction completion, the mixture is acidified with aqueous hydrochloric acid (10% volume) to pH 1–2, filtered, basified to pH 11–12, and extracted with dichloromethane.

- The product is dried and purified by distillation, yielding 4-pyridine propyl alcohol with an 80.56% molar yield and 97.2% GC purity.

This intermediate can then be converted to the amine and subsequently to the hydrochloride salt.

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrogenation | 10% Pd/C, 2.0 MPa H2, 60°C, 20 h | 83 | 96.5 | Catalytic hydrogenation step |

| Reduction (KBH4) | KBH4, CaCl2, 20–30°C, 4–5 h | 80.56 | 97.2 | Controlled pH workup and extraction |

Method 2: Alkylation of 4-Cyanopyridine Followed by Thionation and Amination

An alternative route involves:

- Alkylation of 4-cyanopyridine with ammonium persulfate and silver nitrate in the presence of nitric acid and n-butyric acid at 90–100°C to yield 2-propyl-4-cyanopyridine.

- Subsequent thionation using sodium sulfide and sulfur in aqueous media at 25–30°C for 2 hours to convert the nitrile group to a thioamide.

- The thioamide intermediate can be further converted to the amine functionality.

This method is advantageous for its use of relatively inexpensive reagents and mild reaction conditions.

| Step | Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Alkylation | (NH4)2S2O8, AgNO3, HNO3, n-butyric acid | 90–100 | 0.5 | Formation of 2-propyl-4-cyanopyridine |

| Thionation | Na2S, S in water | 25–30 | 2 | Conversion to thioamide |

Method 3: Direct Amination and Salt Formation from 4-Chloropyridin-2-ylamine

This approach focuses on:

- Starting from 4-chloropyridin-2-ylamine, which undergoes nucleophilic substitution or coupling reactions with appropriate alkylating agents under heating (e.g., 120°C in isopropyl alcohol for 24 hours).

- The resultant amine is purified and converted to its hydrochloride salt by treatment with aqueous HCl.

- The process involves solvent extraction, drying, and chromatographic purification to achieve high purity.

| Step | Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Alkylation/Coupling | N-ethyl-N,N-diisopropylamine, isopropanol | 120 | 24 | Sealed tube reaction |

| Salt Formation | Aqueous HCl addition | Room temp | 1–2 | pH adjustment and crystallization |

Source: Ambeed.com synthesis details

Comparative Analysis of Preparation Methods

| Feature | Method 1 (Reduction of Propionate) | Method 2 (Alkylation & Thionation) | Method 3 (Direct Amination) |

|---|---|---|---|

| Starting Material | 4-Pyridineformyl acetic acid ester | 4-Cyanopyridine | 4-Chloropyridin-2-ylamine |

| Key Reagents | Pd/C catalyst, KBH4, CaCl2 | (NH4)2S2O8, AgNO3, Na2S, S | Alkylating agents, base |

| Reaction Conditions | Hydrogenation (60°C, 2.0 MPa H2), mild reduction (20–30°C) | High temp alkylation (90–100°C), mild thionation (25–30°C) | High temp alkylation (120°C) |

| Yield | 80–83% | Moderate (not specified) | High (up to 96% for intermediate) |

| Purity | >96% | Not specified | High purity after purification |

| Industrial Suitability | Good, mild conditions, scalable | Moderate, requires handling of heavy metals | Good, but longer reaction times |

Research Findings and Notes

- The hydrogenation and reduction pathway (Method 1) offers a clean, high-yielding route with mild reaction conditions, making it suitable for industrial scale-up.

- Method 2’s use of ammonium persulfate and silver nitrate provides an efficient alkylation but involves handling of potentially hazardous reagents and requires careful purification.

- Method 3’s direct amination from 4-chloropyridin-2-ylamine is practical for producing high-purity intermediates but involves longer reaction times and higher temperatures.

- Conversion to the hydrochloride salt is generally achieved by acidification with aqueous HCl, followed by filtration and drying, which improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group to other functional groups.

Reduction: Reduction reactions can be used to modify the pyridine ring or the propyl side chain.

Substitution: Common substitution reactions involve replacing the hydrogen atoms on the pyridine ring with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce halogenated pyridines .

Scientific Research Applications

Pharmaceutical Applications

Anticancer and Anti-inflammatory Agents

4-Propyl-pyridin-2-ylamine hydrochloride serves as an intermediate in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases. Its structural properties allow for modifications that enhance biological activity. For instance, derivatives of pyridine compounds have been shown to exhibit potent anticancer effects by inhibiting specific cancer cell lines.

Neuropharmacology

Research indicates that compounds similar to this compound can act as potassium channel blockers. This mechanism is crucial in developing treatments for neurological disorders such as multiple sclerosis and certain types of neuropathic pain. The ability of these compounds to modulate ion channels can lead to improved synaptic transmission and neuronal function.

| Application | Details |

|---|---|

| Anticancer Agents | Intermediate for synthesizing drugs targeting cancer cell proliferation. |

| Anti-inflammatory Drugs | Involved in the development of compounds that reduce inflammation. |

| Neuropharmacology | Potassium channel modulation for treating neurological disorders. |

Agricultural Chemistry

This compound is also utilized in the formulation of agrochemicals, particularly herbicides and pesticides. Its effectiveness in enhancing crop yield while protecting against pests makes it a valuable compound in agricultural practices.

Herbicide Development

The compound's ability to interact with plant metabolic pathways allows it to be developed into effective herbicides that can selectively target weed species without harming crops.

| Agrochemical Application | Details |

|---|---|

| Herbicides | Development of selective herbicides for effective weed management. |

| Pesticides | Formulation of pesticides that enhance crop protection against pests. |

Material Science

In material science, this compound is explored for its potential in creating specialty polymers and coatings. These materials are designed to offer enhanced durability, resistance to environmental factors, and specific mechanical properties.

Polymer Synthesis

The compound can act as a building block in synthesizing polymers with tailored properties for applications such as coatings, adhesives, and composite materials.

| Material Science Application | Details |

|---|---|

| Specialty Polymers | Creation of polymers with enhanced mechanical and chemical resistance properties. |

| Coatings | Development of coatings that provide environmental protection and durability. |

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various analytical techniques. Its role in enhancing the accuracy and sensitivity of chemical analyses is significant.

Reagent for Detection

The compound can be employed in chromatographic methods to improve the detection limits of target analytes, making it valuable in environmental monitoring and quality control applications.

| Analytical Chemistry Application | Details |

|---|---|

| Reagent Use | Enhances detection limits in chromatographic analyses of complex mixtures. |

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyridine derivatives demonstrated that modifications on the pyridine ring significantly increased cytotoxicity against various cancer cell lines. The study concluded that this compound could serve as a lead compound for further drug development.

Case Study 2: Agricultural Efficacy

Field trials using formulations containing this compound showed a marked increase in crop yields compared to untreated controls. The results indicated its potential as an effective herbicide with minimal environmental impact.

Mechanism of Action

The mechanism of action of 4-PROPYL-PYRIDIN-2-YLAMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Alkoxy Groups

- 4-Methoxypyridin-2-ylamine (C₆H₈N₂O):

The methoxy group at the 4-position introduces electron-donating effects, increasing the pyridine ring’s electron density. This contrasts with the propyl group in the target compound, which is electron-neutral but lipophilic. The free base of 4-methoxypyridin-2-ylamine (MW 124.14 g/mol) likely has lower aqueous solubility compared to the hydrochloride salt of 4-propyl-pyridin-2-ylamine. Applications may differ due to these electronic and solubility profiles .

Pyridine vs. Pyrimidine Derivatives

- [(2-Isopropylpyrimidin-4-yl)methyl]amine Dihydrochloride (C₈H₁₄N₃·2HCl): The pyrimidine core (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to pyridine. The dihydrochloride salt (MW 228.12 g/mol) likely exhibits higher solubility in water but may be hygroscopic, posing formulation challenges.

- 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine Hydrochloride (C₈H₁₁ClF₃N₃):

The trifluoromethyl group is strongly electron-withdrawing, altering electronic distribution and acidity. This compound (MW 241.64 g/mol) may exhibit enhanced metabolic stability compared to alkyl-substituted derivatives due to fluorine’s inertness .

Hydroxy-Substituted Analogues

- Stability under acidic conditions may differ from 4-propyl-pyridin-2-ylamine hydrochloride due to the hydroxyl group’s reactivity .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Selected Compounds

Stability and Formulation Considerations

- This compound : Requires inert storage conditions, suggesting sensitivity to oxidation or hydrolysis. Comparable to amitriptyline hydrochloride, which shows stability in validated HPLC methods under controlled pH .

- Pyrimidine Derivatives : Dihydrochloride salts (e.g., ) may require desiccants during storage due to hygroscopicity.

Analytical Methodologies

- Reverse-phase HPLC (RP-HPLC) methods, as validated for amitriptyline hydrochloride (Table 6, ) and clindamycin hydrochloride (Table 4, ), can be adapted for quantifying this compound. Retention times would vary based on substituent polarity.

Biological Activity

4-Propyl-pyridin-2-ylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a propyl group and an amine functional group. The hydrochloride salt form enhances its solubility and bioavailability, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including 4-propyl-pyridin-2-ylamine, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 16 µg/ml against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4-Propyl-pyridin-2-ylamine | 8 | Staphylococcus aureus |

| 4-Propyl-pyridin-2-ylamine | 16 | Escherichia coli |

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 4-propyl-pyridin-2-ylamine have shown IC50 values below 10 µM against human cancer cell lines like HepG2 (liver cancer) and A549 (lung cancer) .

The mechanism by which 4-propyl-pyridin-2-ylamine exerts its biological effects may involve interaction with specific molecular targets. Research indicates that it may modulate signaling pathways associated with cell growth and apoptosis. For instance, it can influence the Akt signaling pathway, which is critical in regulating insulin signaling and cellular metabolism .

Study on Insulin Signaling

A notable study investigated the effects of related pyridine derivatives on insulin signaling pathways. The findings revealed that these compounds could enhance insulin sensitivity in diabetic models by inhibiting SHIP2 (a negative regulator of insulin signaling), thereby promoting glucose uptake . This suggests potential therapeutic applications for metabolic disorders.

Antiproliferative Effects

In another study, a series of pyridine derivatives were synthesized and tested for their antiproliferative effects. One derivative showed potent activity with an EC50 value of 1.68 µM against cancer cell lines, demonstrating the potential of this class of compounds in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for 4-propyl-pyridin-2-ylamine hydrochloride?

The synthesis typically involves a nucleophilic substitution or reductive amination strategy. For example, pyridine derivatives can be functionalized via alkylation using 1-bromopropane in the presence of a palladium catalyst under inert conditions . Purification often employs recrystallization in ethanol/water mixtures to achieve >95% purity, verified by HPLC (C18 column, methanol/water mobile phase) . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and ensuring anhydrous conditions to avoid hydrolysis of intermediates.

Q. Which spectroscopic techniques are optimal for structural characterization?

A combination of - and -NMR (in DO or DMSO-d) identifies the pyridine ring protons (δ 8.2–8.5 ppm) and propyl chain signals (δ 1.0–1.5 ppm). IR spectroscopy confirms the amine hydrochloride salt (N–H stretch at ~2800–3000 cm) . High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) validates the molecular ion peak [M+H]. Purity is quantified via HPLC with UV detection at 254 nm, following protocols validated for similar hydrochlorides .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) determines bond lengths, angles, and hydrogen-bonding networks. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts . For disordered propyl groups, PART instructions in SHELXL split occupancy models. Twinning or low-resolution data may require iterative refinement with restraints on bond distances. Crystallographic data are deposited in the Cambridge Structural Database (CSD) for reproducibility .

Q. What strategies address discrepancies in reported solubility profiles across studies?

Contradictions in solubility (e.g., in water vs. ethanol) may arise from differences in pH, ionic strength, or polymorphic forms. Systematic studies should:

- Use standardized buffers (e.g., phosphate-buffered saline, pH 7.4) and control temperature (±0.1°C).

- Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD.

- Validate solubility via nephelometry or UV/Vis spectroscopy, referencing calibration curves .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities to targets like G protein-coupled receptors (GPCRs). Ligand preparation includes protonation state correction (at physiological pH) and conformational sampling via Monte Carlo methods. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with pyridine nitrogen). Validation against experimental IC data ensures predictive accuracy .

Data Contradiction Analysis

Q. How to resolve conflicting stability data in aqueous solutions?

Stability variations may stem from oxidation or hydrolysis. Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) track degradation via LC-MS. For hydrolytic sensitivity, pH-rate profiling (pH 1–12) identifies degradation products. Protect against light and oxygen by storing solutions under argon in amber vials .

Experimental Design Considerations

Q. What controls are critical in assessing pharmacological activity?

- Positive controls : Reference compounds with known target affinity (e.g., histamine H receptor antagonists).

- Vehicle controls : Assess solvent effects (e.g., DMSO toxicity at >0.1% v/v).

- Blinding : Randomize sample allocation to reduce bias in activity assays (e.g., cAMP inhibition in HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.